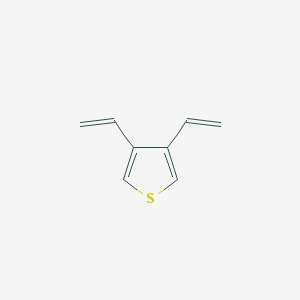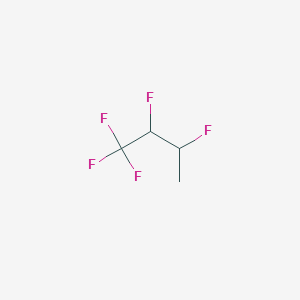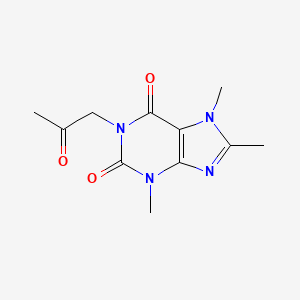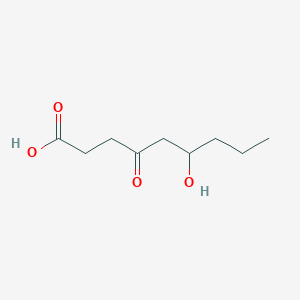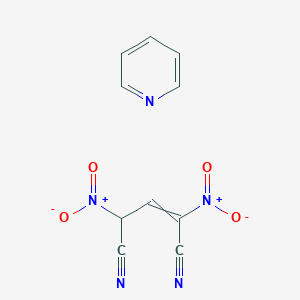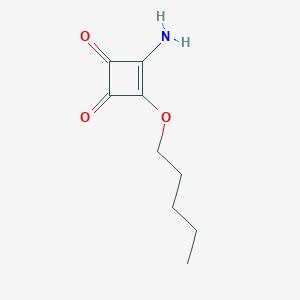![molecular formula C5H8BrNO3S B14281223 {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid CAS No. 137914-54-6](/img/structure/B14281223.png)
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is an organic compound that contains a bromoethyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoethanol with thiourea to form 2-bromoethylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often involve the use of solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(2-Chloroethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
{[(2-Iodoethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with an iodoethyl group instead of a bromoethyl group.
{[(2-Bromoethyl)carbamoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone instead of an acetic acid backbone.
Uniqueness
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloroethyl or iodoethyl groups. This makes it a valuable compound for certain synthetic and research applications.
Eigenschaften
CAS-Nummer |
137914-54-6 |
|---|---|
Molekularformel |
C5H8BrNO3S |
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
2-(2-bromoethylcarbamoylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8BrNO3S/c6-1-2-7-5(10)11-3-4(8)9/h1-3H2,(H,7,10)(H,8,9) |
InChI-Schlüssel |
KJVDIPIYCZXKAO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)NC(=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
